molecular formula C9H11Cl2NO B14036608 1-(4-Chlorophenyl)-2-(methylamino)ethanone hydrochloride

1-(4-Chlorophenyl)-2-(methylamino)ethanone hydrochloride

Cat. No.: B14036608
M. Wt: 220.09 g/mol
InChI Key: XZSDJUIBLMFQBK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl is a chemical compound that belongs to the class of substituted cathinones It is characterized by the presence of a chlorophenyl group attached to an ethanone backbone, with a methylamino group at the second carbon position

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl typically involves several steps:

  • Synthetic Routes

      Step 1: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with methylamine to form 4-chlorophenyl-2-methylaminoethanol.

      Step 2: The intermediate product is then oxidized to form 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one.

      Step 3: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.

  • Industrial Production Methods

    • Industrial production often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction

    • Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution

    • Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Nucleophiles: Hydroxide ions, amines.
  • Major Products

    • Oxidation: Ketones, carboxylic acids.
    • Reduction: Alcohols, amines.
    • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl has a wide range of applications in scientific research:

  • Chemistry

    • Used as a precursor in the synthesis of various organic compounds.
    • Studied for its reactivity and potential as a building block in organic synthesis.
  • Biology

    • Investigated for its effects on biological systems, including its interaction with enzymes and receptors.
    • Used in studies related to neurotransmitter release and uptake.
  • Medicine

    • Explored for its potential therapeutic applications, including its effects on the central nervous system.
    • Studied for its potential use in the treatment of certain neurological disorders.
  • Industry

    • Utilized in the production of pharmaceuticals and other fine chemicals.
    • Studied for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl involves its interaction with various molecular targets and pathways:

  • Molecular Targets

    • The compound interacts with neurotransmitter transporters, including those for dopamine, norepinephrine, and serotonin.
    • It can inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
  • Pathways Involved

    • The compound’s effects on neurotransmitter levels can influence various signaling pathways in the brain, affecting mood, cognition, and behavior.
    • It may also interact with other receptors and enzymes, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one.
    • 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one.
    • 1-(4-Chlorophenyl)-2-(dimethylamino)ethan-1-one.
  • Comparison

    • Compared to 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, the ethan-1-one derivative has a different carbon backbone, which can influence its reactivity and pharmacological properties.
    • The presence of different substituents, such as ethylamino or dimethylamino groups, can alter the compound’s interaction with molecular targets and its overall biological activity.
    • The unique combination of the chlorophenyl group and the methylamino group in 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl contributes to its distinct chemical and pharmacological profile.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(methylamino)ethanone;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,11H,6H2,1H3;1H

InChI Key

XZSDJUIBLMFQBK-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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